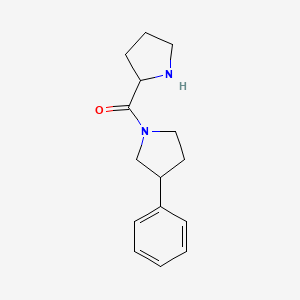

3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-フェニル-1-(ピロリジン-2-カルボニル)ピロリジンは、フェニル基とピロリジン-2-カルボニル基が置換されたピロリジン環を特徴とする化合物です。

2. 製法

合成経路と反応条件

3-フェニル-1-(ピロリジン-2-カルボニル)ピロリジンの合成は、通常、ピロリジン環の構築に続き、官能基化が行われます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。 例えば、フェニル置換アミンとピロリジン-2-カルボン酸誘導体の反応は、一連の縮合と環化のステップを経て、目的の化合物を生成することができます .

工業的生産方法

この化合物の工業生産には、高い収率と純度を確保するための最適化された合成経路が用いられる場合があります。連続フロー合成や触媒の使用などの技術により、生産プロセスの効率を高めることができます。 温度、圧力、溶媒の選択などの特定の条件は、副生成物を最小限に抑えながら出力を最大化するために調整されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a pyrrolidine-2-carboxylic acid derivative can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

化学反応の分析

反応の種類

3-フェニル-1-(ピロリジン-2-カルボニル)ピロリジンは、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。

還元: 還元反応は、化合物の酸化状態を変化させるために使用でき、潜在的に異なる誘導体を生成する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。

置換: ハロゲン (例:塩素、臭素) や有機金属化合物 (例:グリニャール試薬) などの試薬が制御された条件下で使用されます.

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。 置換反応は、さまざまな官能基を導入することができ、幅広い誘導体を生成します .

科学的研究の応用

3-フェニル-1-(ピロリジン-2-カルボニル)ピロリジンは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成における構成要素として役立ち、反応機構と速度論の研究に使用できます。

生物学: この化合物の構造的特徴は、酵素相互作用とタンパク質結合の研究のための候補となります。

作用機序

3-フェニル-1-(ピロリジン-2-カルボニル)ピロリジンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の構造により、特定の結合部位に適合し、これらの標的の活性を調節することができます。これは、細胞経路と生理学的反応の変化につながる可能性があります。 関与する正確な経路は、特定の用途と生物学的状況によって異なります .

類似化合物との比較

類似化合物

ピロリジン-2-オン: ピロリジン環を共有しますが、フェニル基がありません。

ピロリジン-2,5-ジオン: 追加のカルボニル基を含んでおり、反応性と生物学的活性を変化させます。

独自性

3-フェニル-1-(ピロリジン-2-カルボニル)ピロリジンは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与するため、ユニークです。

特性

IUPAC Name |

(3-phenylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIPDWXBFAAFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)

![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)

![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)

![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)

![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)